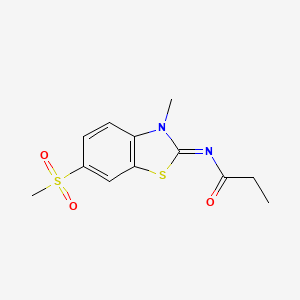

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide

説明

特性

IUPAC Name |

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c1-4-11(15)13-12-14(2)9-6-5-8(19(3,16)17)7-10(9)18-12/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJGXXRSURHXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Substituents: The methyl and methylsulfonyl groups are introduced via electrophilic substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Formation of the Ylidene Group: The ylidene group is introduced by reacting the benzothiazole derivative with an appropriate acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.

Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated amide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Saturated amide derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

科学的研究の応用

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

類似化合物との比較

Benzamide Derivatives with N,O-Bidentate Directing Groups

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone but incorporates an N,O-bidentate directing group. The absence of a hydroxyl group in N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide limits its ability to form similar metal complexes, though the methylsulfonyl group may offer alternative coordination sites .

| Feature | Target Compound | N,O-Bidentate Benzamide |

|---|---|---|

| Core Structure | Benzothiazole | Benzamide |

| Key Functional Groups | Methylsulfonyl, propanamide | Hydroxyl, tertiary alcohol |

| Metal Coordination Capacity | Limited (sulfonyl as weak Lewis base) | High (N,O-bidentate directing group) |

| Synthetic Method | Likely condensation/cyclization | Reaction of 3-methylbenzoyl chloride with amine |

Hydroxamic Acid Derivatives

Hydroxamic acids (e.g., compounds 6–10 in ) feature a –CONHOH group, enabling strong chelation of transition metals like Fe(III) or Zn(II). In contrast, the propanamide group in the target compound lacks the hydroxamate moiety, reducing its metal-binding affinity. However, the benzothiazole core may compensate by providing π-π stacking or hydrophobic interactions in biological targets (e.g., enzyme inhibition). Hydroxamic acids are also prone to hydrolysis under acidic conditions, whereas the propanamide derivative likely exhibits greater stability .

Triazole- and Benzothiazole-Containing Compounds

describes a triazole derivative with a phenylacetyl group. Triazoles are known for hydrogen-bonding and click chemistry applications, whereas benzothiazoles (as in the target compound) exhibit stronger aromaticity and electron-withdrawing effects due to the sulfur atom.

Propanamide Derivatives with Heterocyclic Substituents

details propanamides with 1,3,4-oxadiazole and thiazole rings. The methylsulfonyl group in the target compound could improve solubility compared to halogenated analogs (e.g., 4-chlorophenyl derivatives in ). Additionally, highlights a siloxaborole-propanamide hybrid, where boron enables unique reactivity (e.g., Suzuki coupling). The target compound’s sulfur-based benzothiazole may instead participate in thiol-disulfide exchange or act as a sulfonamide bioisostere .

| Compound Class | Key Advantages | Limitations |

|---|---|---|

| Benzothiazole-propanamide | High electrophilicity, metabolic stability | Limited metal coordination |

| Hydroxamic acids | Strong metal chelation | Poor hydrolytic stability |

| Triazole derivatives | Versatile in click chemistry | Lower aromaticity/electron-withdrawing effects |

| Siloxaborole-propanamides | Boron-mediated reactivity | Synthetic complexity |

生物活性

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide includes a benzothiazole ring and a propanamide moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide |

| Molecular Formula | C14H13N3O2S2 |

| Molecular Weight | 309.39 g/mol |

| CAS Number | 4119285 |

The mechanism by which N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide exerts its effects is complex and multifaceted:

- Targeting Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Metabolic Interference : The compound may disrupt metabolic pathways crucial for tumor survival.

Antitumor Activity

Research indicates that benzothiazole derivatives, including N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide, exhibit significant antitumor properties. A study by Yoshida et al. (2005) highlighted the synthesis of benzothiazole derivatives that showed promising results against various cancer cell lines. The specific activities include:

- Inhibition of Cell Proliferation : The compound has been shown to reduce the viability of cancer cells in vitro.

- Induction of Apoptosis : Mechanistic studies suggest that it may trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide may exhibit activity against certain bacterial strains.

Case Studies

- In Vitro Studies : A series of assays were conducted to evaluate the cytotoxic effects of N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide on human cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range.

- In Vivo Efficacy : In murine models bearing xenograft tumors, treatment with N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide resulted in significant tumor shrinkage compared to control groups. This suggests potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。